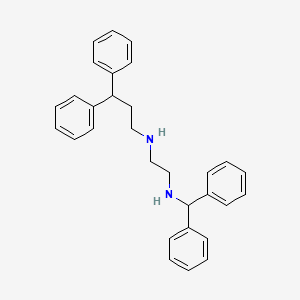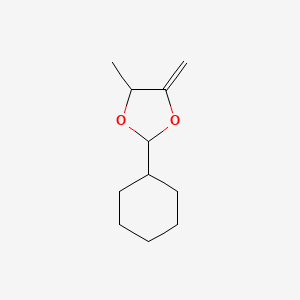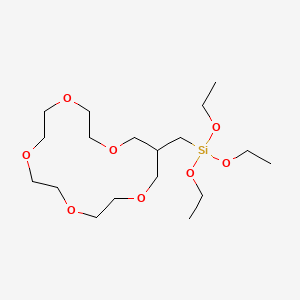![molecular formula C13H23BrO2 B12573994 2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- CAS No. 349543-87-9](/img/structure/B12573994.png)
2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[(1-etenilhexil)oxi]tetrahidro-2H-pirano es un compuesto químico con la fórmula molecular C13H23BrO2 . Este compuesto pertenece a la clase de compuestos heterocíclicos conocidos como piranos, que se caracterizan por un anillo de seis miembros que contiene un átomo de oxígeno. La presencia de un átomo de bromo y un grupo etenilhexil unido al anillo de pirano hace que este compuesto sea único y potencialmente útil en diversas aplicaciones químicas.
Métodos De Preparación
La síntesis de 3-Bromo-2-[(1-etenilhexil)oxi]tetrahidro-2H-pirano se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de tetrahidropirano con bromoetanol en condiciones de reacción adecuadas . La reacción típicamente requiere una atmósfera inerte y una temperatura controlada para garantizar que se obtenga el producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
3-Bromo-2-[(1-etenilhexil)oxi]tetrahidro-2H-pirano experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el compuesto se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reacciones de oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción en condiciones específicas, lo que lleva a la formación de diferentes productos dependiendo de los reactivos utilizados.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento cruzado con reactivos organometálicos, para formar moléculas más complejas.
Aplicaciones Científicas De Investigación
3-Bromo-2-[(1-etenilhexil)oxi]tetrahidro-2H-pirano tiene varias aplicaciones de investigación científica, que incluyen:
Síntesis orgánica: El compuesto se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Química medicinal: Se puede explorar por sus posibles actividades biológicas y utilizarse en el desarrollo de nuevos fármacos.
Ciencia de materiales: El compuesto se puede utilizar en la síntesis de nuevos materiales con propiedades únicas para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-2-[(1-etenilhexil)oxi]tetrahidro-2H-pirano implica su interacción con dianas moleculares y vías específicas. El átomo de bromo y el grupo etenilhexil juegan un papel crucial en su reactividad e interacciones con otras moléculas. Los efectos del compuesto están mediados por su capacidad para experimentar diversas reacciones químicas, lo que lleva a la formación de nuevos productos con las propiedades deseadas .
Comparación Con Compuestos Similares
3-Bromo-2-[(1-etenilhexil)oxi]tetrahidro-2H-pirano se puede comparar con otros compuestos similares, como:
2-(Bromometil)tetrahidro-2H-pirano: Este compuesto tiene una estructura similar del anillo de pirano pero con un grupo bromometil en lugar de un grupo etenilhexil.
2-(3-Bromopropoxi)tetrahidro-2H-pirano: Este compuesto presenta un grupo bromopropoxi unido al anillo de pirano.
2-(4-Bromofenoxi)tetrahidropirano: Este compuesto tiene un grupo bromofenoxi, lo que lo hace estructuralmente similar pero con diferentes propiedades químicas.
Propiedades
Número CAS |
349543-87-9 |
|---|---|
Fórmula molecular |
C13H23BrO2 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
3-bromo-2-oct-1-en-3-yloxyoxane |
InChI |
InChI=1S/C13H23BrO2/c1-3-5-6-8-11(4-2)16-13-12(14)9-7-10-15-13/h4,11-13H,2-3,5-10H2,1H3 |
Clave InChI |
USVGYTJVLHQRKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=C)OC1C(CCCO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)


![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)


![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)

![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

